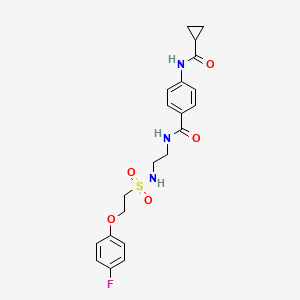

4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide

Description

4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is a complex organic compound that features a cyclopropane ring, a fluorophenoxy group, and a sulfonamide linkage

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-[2-(4-fluorophenoxy)ethylsulfonylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c22-17-5-9-19(10-6-17)30-13-14-31(28,29)24-12-11-23-20(26)15-3-7-18(8-4-15)25-21(27)16-1-2-16/h3-10,16,24H,1-2,11-14H2,(H,23,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSALUQEPATTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)CCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the cyclopropanecarboxamide intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-fluorophenoxy)benzaldehyde

- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

- 4-((2-(2-(4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the sulfonamide linkage, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C26H30FNO4S

- Molecular Weight : 471.59 g/mol

- Solubility : Soluble in DMSO, with a solubility of 5 mg/mL (9.76 mM) when warmed to 80°C.

- Storage Conditions : Recommended storage at -20°C.

The compound is designed to inhibit specific signaling pathways involved in cancer progression. It primarily targets the vascular endothelial growth factor receptor (VEGFR) , which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR, the compound aims to reduce tumor growth and metastasis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assessment :

- The compound was tested against several human cancer cell lines, including HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma).

- Results indicated an IC50 value comparable to established chemotherapeutics, suggesting potent antiproliferative activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| DLD1 | 20 | Cell cycle arrest at G2/M phase |

| HepG2 | 18 | Inhibition of VEGFR-2 signaling |

Molecular Docking Studies

Molecular docking simulations have shown that the compound binds effectively to the active site of VEGFR-2, exhibiting interactions similar to those of known inhibitors like sorafenib. This binding affinity suggests a mechanism where the compound can block the receptor's activation, thereby inhibiting downstream signaling pathways responsible for tumor growth.

Case Studies

-

Study on Cytotoxic Effects :

A recent study synthesized several derivatives of cyclopropanecarboxamide and evaluated their biological activities. Among them, the target compound showed superior cytotoxicity against HeLa cells, with flow cytometry analysis revealing significant increases in apoptotic cells post-treatment . -

In Vivo Studies :

Preliminary in vivo studies indicated that administration of the compound led to reduced tumor sizes in xenograft models. The mechanism was attributed to its antiangiogenic properties, which were confirmed through histological examinations showing decreased vascularization in treated tumors .

Q & A

Q. What are the key synthetic routes for 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-fluorophenoxyethylamine with sulfonyl chlorides to form the sulfonamide intermediate. Reagents like triethylamine or sodium bicarbonate are used to facilitate nucleophilic substitutions in solvents such as dichlorloromethane .

- Step 2 : Coupling the cyclopropanecarboxamide moiety to the benzamide core via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Characterization : Intermediates are validated using HPLC (≥95% purity) and characterized via / NMR to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, respectively. For example, the cyclopropane ring protons resonate as distinct multiplets near δ 1.0–1.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments, such as the sulfonamide group loss (Δm/z ≈ 156) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) at 1–100 μM concentrations to identify IC values .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s bioactivity?

- Substituent Variation : Systematically modify the cyclopropane ring (e.g., methyl or halogen substituents) and the 4-fluorophenoxy group (e.g., replacing fluorine with other halogens or electron-withdrawing groups) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like EGFR or COX-2. For example, the sulfonamide group may hydrogen-bond to catalytic residues .

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. LogP values >3 may require PEGylation to improve solubility .

Q. How should contradictory bioactivity data from different assays be resolved?

- Orthogonal Assays : Validate cytotoxicity findings using both MTT and apoptosis assays (e.g., Annexin V/PI staining) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, ruling out off-target effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties?

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential surfaces, revealing reactive sites (e.g., sulfonamide’s nucleophilicity) .

- QSPR Models : Train neural networks on datasets of benzamide derivatives to predict solubility (LogS) and permeability (Caco-2) .

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to assess membrane penetration, guided by force fields like CHARMM36 .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.